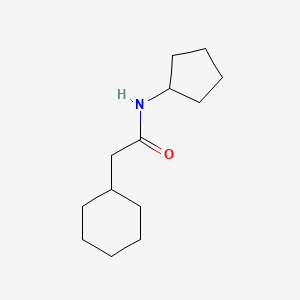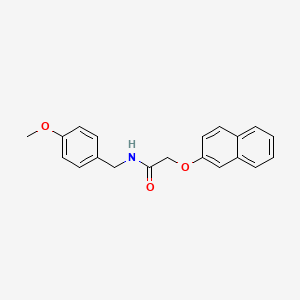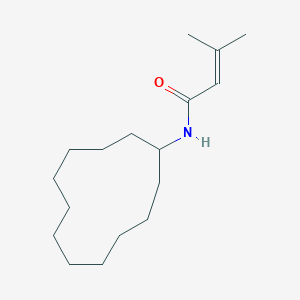
2-cyclohexyl-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-cyclopentylacetamide (CPCA) is a chemical compound that belongs to the family of amides. It is a white crystalline solid that is soluble in organic solvents. CPCA has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 2-cyclohexyl-N-cyclopentylacetamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
2-cyclohexyl-N-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-cyclohexyl-N-cyclopentylacetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-cyclohexyl-N-cyclopentylacetamide has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclohexyl-N-cyclopentylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a wide range of biological activities. However, there are also some limitations to using 2-cyclohexyl-N-cyclopentylacetamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-cyclohexyl-N-cyclopentylacetamide. One area of research could be to further investigate the mechanism of action of 2-cyclohexyl-N-cyclopentylacetamide, particularly its effects on the GABA-A receptor and voltage-gated sodium channels. Another area of research could be to investigate the potential use of 2-cyclohexyl-N-cyclopentylacetamide in the treatment of other neurological disorders, such as multiple sclerosis or Alzheimer's disease. Additionally, future research could focus on developing new synthesis methods for 2-cyclohexyl-N-cyclopentylacetamide that improve its solubility and bioavailability.
Métodos De Síntesis
2-cyclohexyl-N-cyclopentylacetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclohexylmagnesium bromide with cyclopentanone to form a Grignard reagent. The Grignard reagent is then reacted with ethyl acetate to form the intermediate product, which is then treated with acetic anhydride to form 2-cyclohexyl-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-cyclopentylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-cyclohexyl-N-cyclopentylacetamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
2-cyclohexyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(14-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFLIHKXGKGQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)

![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)




![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)